Tamoxifen-ol - 77207-49-9

Tamoxifen-ol

Catalog Number: EVT-265548
CAS Number: 77207-49-9
Molecular Formula: C24H24O2
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tamoxifen is a medication that is used to prevent breast cancer patients.
Overview

Tamoxifen-ol, also known as 4-hydroxytamoxifen, is an active metabolite of tamoxifen, a widely used selective estrogen receptor modulator (SERM) in the treatment of estrogen receptor-positive breast cancer. This compound exhibits significant affinity for estrogen receptors, particularly estrogen receptor alpha and beta, making it a critical agent in hormonal therapies for breast cancer.

Source and Classification

Tamoxifen-ol is derived from tamoxifen, which was originally synthesized in the 1960s as part of research into antifertility drugs. Over time, its efficacy in treating breast cancer was recognized, leading to its classification as a SERM. The compound is classified under the category of non-steroidal antiestrogens and is involved in both estrogenic and antiestrogenic activities depending on the tissue context.

Synthesis Analysis

The synthesis of Tamoxifen-ol typically involves several methodologies that focus on modifying the tamoxifen structure to enhance its biological activity.

Methods and Technical Details

  1. McMurry Reaction: A common method involves the McMurry reaction, where 4-hydroxytamoxifen analogues are synthesized using 4,4'-dihydroxybenzophenone and appropriate carbonyl compounds. This approach utilizes zinc dust and titanium tetrachloride as reagents to facilitate the coupling reactions necessary for forming the desired analogues .
  2. Carbolithiation: Recent advancements have introduced direct carbolithiation methods that utilize diphenylacetylenes and palladium nanoparticle catalysts to synthesize tamoxifen efficiently. This method boasts high selectivity and yields while maintaining excellent atom economy .
  3. Hybridization Techniques: There are also approaches that involve creating hybrids of tamoxifen with other compounds, such as artemisinin derivatives, which can enhance therapeutic efficacy against cancer cells .
  4. Polymer Conjugation: Another innovative synthesis route involves conjugating tamoxifen-ol to polymers, which can improve its pharmacokinetic properties and target delivery to cancer cells .
Molecular Structure Analysis

The molecular structure of Tamoxifen-ol can be represented by its chemical formula C26H29NOC_{26}H_{29}NO, indicating it consists of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a triphenylethylene backbone with hydroxyl groups that contribute to its binding affinity for estrogen receptors.

Structure Data

  • Molecular Weight: Approximately 405.52 g/mol
  • Functional Groups: Hydroxyl (-OH), phenyl rings, ethylene linkage
  • Stereochemistry: The compound exists in both E (trans) and Z (cis) forms due to the double bond in the ethylene bridge.
Chemical Reactions Analysis

Tamoxifen-ol undergoes various chemical reactions that are essential for its biological activity:

  1. Estrogen Receptor Binding: The primary reaction involves binding to estrogen receptors, where it can either mimic or block estrogen's effects depending on the target tissue.
  2. Metabolism: Tamoxifen-ol itself can be further metabolized by cytochrome P450 enzymes into other metabolites that may have distinct biological activities .
  3. Hybridization Reactions: As mentioned earlier, hybridization with artemisinin or polymer backbones involves esterification or amide bond formation reactions facilitated by coupling agents like carbodiimides .
Mechanism of Action

The mechanism of action of Tamoxifen-ol primarily revolves around its interaction with estrogen receptors:

  1. Binding Affinity: Tamoxifen-ol binds with high affinity to both estrogen receptor alpha and beta, leading to competitive inhibition of estrogen binding .
  2. Transcription Modulation: Upon binding, it alters the receptor conformation, influencing gene transcription related to cell proliferation and apoptosis in breast tissues.
  3. Antagonistic Effects: In breast tissue, Tamoxifen-ol acts as an antagonist by preventing estrogen-induced cell proliferation while exhibiting agonistic effects in other tissues such as bone and endometrium .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Tamoxifen-ol is stable under physiological conditions but can undergo degradation under extreme pH or temperature.
  • pKa Value: The pKa value is approximately 9.5, indicating it is a weak base.

Relevant Data or Analyses

Studies have shown that modifications to the hydroxyl group can significantly affect the compound's binding affinity and biological activity against breast cancer cells .

Applications

Tamoxifen-ol is primarily used in scientific research and clinical settings for:

  1. Breast Cancer Treatment: It remains one of the cornerstone therapies for hormone receptor-positive breast cancer.
  2. Research Tool: Its unique properties make it valuable for studying estrogen receptor signaling pathways and developing new therapeutic agents.
  3. Drug Development: Ongoing research aims to develop novel analogues with improved efficacy and reduced side effects based on modifications to the Tamoxifen-ol structure .
Historical Development and Pharmacological Evolution

Origins of Tamoxifen Derivatives in Antiestrogen Research

Tamoxifen-ol’s development is rooted in the broader exploration of antiestrogen therapies initiated in the 1960s. The discovery of the estrogen receptor (ER) by Elwood Jensen in 1958 provided the foundational target for designing selective estrogen receptor modulators (SERMs) [5]. Early antiestrogens like MER25 and clomiphene exhibited limited clinical efficacy, prompting researchers at Imperial Chemical Industries (ICI) to investigate triphenylethylene derivatives [1]. Tamoxifen (ICI 46,474) emerged as a lead compound due to its mixed estrogenic/antiestrogenic properties, but its metabolite 4-hydroxytamoxifen (afimoxifene) demonstrated ~100-fold higher ERα binding affinity than the parent drug [1] [9]. This discovery highlighted the critical role of phenolic hydroxyl groups in enhancing receptor interaction, directly influencing the design of Tamoxifen-ol—a derivative optimized for improved steric and electronic complementarity with the ER ligand-binding domain (LBD) [9].

Table 1: Key Triphenylethylene Derivatives in Antiestrogen Development

CompoundStructural FeatureRelative ERα AffinityClinical Impact
MER25Early antiestrogenLowLimited efficacy in trials
ClomipheneChlorinated triphenylethyleneModerateOvulation induction only
Tamoxifen (TAM)Dimethylaminoethoxy side chain1x (Reference)First-line breast cancer therapy
4-HydroxytamoxifenPara-hydroxyl on phenyl ring~100x TAMProof of concept for hydroxylated analogs
Tamoxifen-olHydroxyl group at optimal position>150x TAMHigh-potency SERM candidate

Synthesis and Structural Optimization of Tamoxifen-ol Analogues

The synthesis of Tamoxifen-ol analogues leverages stereoselective methodologies to achieve precise geometric control. Early routes relied on McMurry coupling of ketones, producing mixtures of (E) and (Z)-isomers requiring chromatographic separation [1] [4]. Modern approaches employ direct carbolithiation-cross-coupling strategies using palladium catalysts for enhanced (Z)-selectivity:

  • Carbolithiation of Diphenylacetylene: Treatment with organolithium reagents (e.g., n-BuLi) generates alkenyllithium intermediates with >96% (Z)-selectivity in THF [4].
  • Palladium-Catalyzed Coupling: Using Pd(PtBu~3~)~2~ nanoparticles, these intermediates couple with aryl bromides (e.g., 4-bromophenol derivatives) under mild conditions (35°C), yielding Tamoxifen-ol precursors with (Z/E) ratios up to 10:1 [4] [10].Structural optimizations focus on replacing the C-phenyl ring with heterocycles like indole or oxindole to modulate ER binding. Indole-modified analogs (e.g., BIM-Z,Z-35b) exhibit superior cytotoxicity against ER+ MCF-7 cells versus tamoxifen by enhancing hydrogen bonding with ERα residues Glu353 and Arg394 [8] [9]. Carbonyl-based Tamoxifen-ol derivatives (e.g., phenyl esters 6a,b) further increase RBA (Relative Binding Affinity) by forming additional hydrophobic contacts with Helix-12 residues [9].

Table 2: Synthetic Methods for Tamoxifen-ol Analogues

MethodReagents/Conditions(Z)-SelectivityAtom EfficiencyYield
McMurry CouplingTiCl~4~/Zn, reflux60-70%Low40-50%
Grignard-EliminationRMgBr + ketone; H~2~SO~4~50-55%Moderate55-65%
Alkenylborane CouplingR-Bpin; Pd(OAc)~2~/SPhos75-80%Moderate70-75%
Carbolithiation-Cross-Couplingn-BuLi; Pd(PtBu~3~)~2~/O~2~, toluene, 35°C>90%High82-88%

Role of Isomer Separation in Enhancing Therapeutic Specificity

The (Z)-isomer of Tamoxifen-ol is therapeutically critical, as the (E)-isomer displays significantly reduced ER affinity and antagonistic activity. Early manufacturing processes produced mixtures containing up to 30% (E)-isomer contamination, diminishing antiestrogenic potency and increasing off-target effects [10]. Advances in separation include:

  • Chromatographic Resolution: Preparative HPLC with C18 reverse-phase columns resolves isomers using methanol/water gradients, achieving >99.9% (Z)-purity [6].
  • Crystallization Techniques: Selective recrystallization from 2-methylpentane removes (E)-contaminants by exploiting differential solubility [10].These methods enable clinical-grade Tamoxifen-ol with ≤0.006% (E)-isomer content, ensuring optimal occupancy of the ER ligand-binding pocket. The pure (Z)-isomer induces Helix-12 displacement, converting ERα into an antagonistic conformation, while (E)-contaminants partially stabilize agonist-like Helix-12 orientation [9]. For indole-modified analogs like E-33, isomer purity directly correlates with caspase-8 activation in MCF-7 cells (R~2~ = 0.94), underscoring its impact on pro-apoptotic efficacy [8].

Table 3: Impact of Isomer Purity on Pharmacological Parameters

Isomer Ratio (Z:E)ERα Binding Affinity (RBA%)Transcriptional Suppression (IC~50~, nM)Caspase-8 Induction (Fold vs. Control)
70:3015%9501.8
90:1048%3203.2
99:198%855.6
99.994:0.006100%426.9

Properties

CAS Number

77207-49-9

Product Name

Tamoxifen-ol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanol

Molecular Formula

C24H24O2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C24H24O2/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16,25H,2,17-18H2,1H3/b24-23-

InChI Key

TWASUFZMILCYJY-VHXPQNKSSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCO)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Deamino-hydroxytamoxifen; Deamino hydroxytamoxifen; Tamoxifen metabolite Y; Tamoxifen-ol.

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCO)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCO)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.